molecular formula C10H12F2OS B12639226 4-iso-Butoxy-3,5-difluorothiophenol

4-iso-Butoxy-3,5-difluorothiophenol

Cat. No.: B12639226
M. Wt: 218.27 g/mol
InChI Key: VRIVHIOWESNGCI-UHFFFAOYSA-N
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Description

Significance of Fluorinated Aromatic Systems in Chemical Research

The incorporation of fluorine into aromatic systems has become a powerful strategy in modern chemical design. derpharmachemica.com Fluorine, as the most electronegative element, imparts profound electronic effects on the aromatic ring. derpharmachemica.com This can significantly influence the molecule's reactivity, stability, and intermolecular interactions. derpharmachemica.comorganic-chemistry.org

One of the key advantages of fluorination is the enhancement of metabolic stability in drug candidates. The carbon-fluorine bond is exceptionally strong, which can block sites on a molecule that are susceptible to metabolic oxidation, thereby prolonging the drug's active lifetime in the body. organic-chemistry.orgacs.org Furthermore, adding fluorine can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes. organic-chemistry.org

In materials science, fluorinated aromatics are crucial for creating advanced polymers with superior thermal stability and chemical resistance, such as fluoropolymers. derpharmachemica.com They are also utilized in the development of organic light-emitting diodes (OLEDs) and liquid crystals. derpharmachemica.comorganic-chemistry.org The unique properties conferred by fluorine often justify the higher production costs associated with these compounds. organic-chemistry.org

Role of Thiophenol Scaffolds in Synthetic Methodologies and Material Science

Thiophenol and its derivatives, known as thiophenols, are versatile scaffolds in both synthetic chemistry and material science. wikipedia.org The sulfhydryl (-SH) group is a potent nucleophile and a valuable functional handle for a variety of chemical transformations. wikipedia.orgyoutube.com Thiophenols readily undergo alkylation to form thioethers and can participate in Michael additions. wikipedia.org They are also key components in the synthesis of pharmaceuticals, including sulfonamides. wikipedia.orgias.ac.in

In synthetic chemistry, the thiol group can be easily oxidized to form a disulfide bond, a reversible linkage that is crucial in various biological systems and for creating dynamic materials. wikipedia.org The synthesis of substituted thiophenols can be achieved through several methods, including the reduction of benzenesulfonyl chlorides or copper-catalyzed couplings of aryl halides with a sulfur source. organic-chemistry.orgwikipedia.org

In material science, thiophenols are renowned for their ability to form self-assembled monolayers (SAMs) on the surfaces of noble metals, particularly gold. britannica.com This "molecular clip" functionality allows for the precise modification of surfaces, which is critical for the development of nanoscale electronics, chemical sensors, and biosensors. britannica.com The thiol-yne "click" chemistry reaction further demonstrates the utility of thiols in creating highly functionalized surfaces under mild conditions. nih.gov

Overview of Aryl Ether Moieties in Contemporary Chemical Design

Aryl ethers are a class of compounds containing an oxygen atom connected to an aromatic ring and an alkyl or another aryl group. This moiety is a common feature in many natural products and synthetic compounds with significant biological activity. The inclusion of an aryl ether can dramatically influence a molecule's conformational preferences and its absorption, distribution, metabolism, and excretion (ADME) properties. rsc.org

The synthesis of aryl ethers is a well-established area of organic chemistry, with classic methods like the Williamson ether synthesis and more modern cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig etherification, providing efficient routes to these molecules. wikipedia.org These methods allow for the coupling of a wide range of phenols and alcohols, enabling the creation of diverse molecular architectures. wikipedia.orgespublisher.com

In medicinal chemistry, the strategic incorporation of aryl ether linkages is a common tactic to optimize the potency and pharmacokinetic profile of a drug candidate. rsc.org In material science, aryl ether linkages, particularly within poly(aryl ether ketone) (PEEK) structures, are known for conferring high thermal and chemical stability to polymers. google.com

Research Rationale for Investigating 4-iso-Butoxy-3,5-difluorothiophenol

While specific research findings on this compound are not widely published, a clear rationale for its investigation can be constructed from the individual properties of its functional components. This molecule represents a highly functionalized and specialized chemical building block.

The rationale for its design likely stems from the synergistic effects of its three key features:

The 3,5-difluorophenyl Ring : The two fluorine atoms positioned meta to the sulfur and ortho to the ether linkage provide strong electron-withdrawing effects, which modulate the acidity of the thiol proton and the nucleophilicity of the corresponding thiophenolate. This substitution pattern also enhances the molecule's metabolic stability and lipophilicity.

The Thiophenol Group : The primary utility of the -SH group in this structure is likely as a versatile synthetic handle. It can be used for nucleophilic substitution reactions, as a precursor for creating disulfides, or for anchoring the molecule to metal surfaces to create functionalized materials. britannica.comacs.org

The 4-iso-Butoxy Group : The isobutoxy ether at the para position serves to tune the molecule's solubility and steric profile. The branched alkyl chain can enhance solubility in organic solvents compared to a linear chain and can influence how the molecule packs in a solid state or interacts with a biological receptor.

In essence, this compound is designed as a multifunctional intermediate. Its structure is likely intended for use in the synthesis of complex target molecules where the unique electronic properties of a difluorinated ring, the synthetic versatility of a thiol, and the modifying influence of an isobutoxy group are all required. Potential applications could range from the creation of novel liquid crystals and advanced polymers to the development of new agrochemicals or pharmaceutical agents.

Data Tables

Physical Properties of Related Thiophenol Compounds

PropertyThiophenol wikipedia.org2,4-Difluorothiophenol sigmaaldrich.com3,4-Difluorothiophenol sigmaaldrich.com
Molecular Formula C₆H₆SC₆H₄F₂SC₆H₄F₂S
Molar Mass 110.17 g/mol 146.16 g/mol 146.16 g/mol
Boiling Point 169 °C59 °C / 20 mmHg169-170 °C
Density 1.077 g/mL at 25 °C1.29 g/mL at 25 °C1.323 g/mL at 25 °C
Refractive Index n20/D 1.589n20/D 1.5235n20/D 1.528

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12F2OS

Molecular Weight

218.27 g/mol

IUPAC Name

3,5-difluoro-4-(2-methylpropoxy)benzenethiol

InChI

InChI=1S/C10H12F2OS/c1-6(2)5-13-10-8(11)3-7(14)4-9(10)12/h3-4,6,14H,5H2,1-2H3

InChI Key

VRIVHIOWESNGCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1F)S)F

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of magnetically active nuclei. For "4-iso-Butoxy-3,5-difluorothiophenol", a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its complex structure.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis of Aromatic and Aliphatic Resonances

The ¹H and ¹³C NMR spectra of "this compound" are expected to display distinct signals corresponding to the isobutoxy and the difluorothiophenyl moieties.

In the ¹H NMR spectrum , the aliphatic protons of the isobutoxy group would present a characteristic pattern. The two methyl groups (CH₃) are expected to appear as a doublet at approximately 1.0 ppm due to coupling with the adjacent methine (CH) proton. The methine proton itself would likely be observed as a multiplet (nonet) around 2.0-2.3 ppm, resulting from coupling to both the methyl and methylene (B1212753) (CH₂) protons. yale.edu The methylene protons adjacent to the ether oxygen are deshielded and would appear as a doublet around 3.8-4.0 ppm, coupled with the methine proton. inflibnet.ac.inlibretexts.org The aromatic region would feature a single signal for the two equivalent aromatic protons (H-2 and H-6), which would appear as a triplet due to coupling with the two adjacent fluorine atoms. Its chemical shift would be influenced by the electron-donating ether group and the electron-withdrawing fluorine atoms, likely falling in the range of 6.5-7.0 ppm. libretexts.org The thiol proton (S-H) typically shows a broad singlet, with a chemical shift that can vary but is often found between 3.0 and 4.0 ppm for thiophenols. libretexts.org

The ¹³C NMR spectrum , typically recorded with proton decoupling, would show distinct signals for each unique carbon atom. The isobutoxy group would display three signals: the methyl carbons around 19 ppm, the methine carbon around 28-30 ppm, and the methylene carbon (O-CH₂) significantly downfield around 75 ppm due to the deshielding effect of the oxygen atom. yale.edulibretexts.org In the aromatic region, the carbon bearing the thiol group (C-1) would appear around 120-130 ppm. The two carbons ortho to the thiol group (C-2 and C-6) would be visible in the 105-115 ppm range, showing coupling to the adjacent fluorine atoms. The carbons directly bonded to fluorine (C-3 and C-5) would be strongly deshielded and exhibit large C-F coupling, appearing in the 160-165 ppm region. The carbon attached to the isobutoxy group (C-4) would also be significantly downfield, expected around 150-155 ppm. pressbooks.publibretexts.orgcompoundchem.com

Expected ¹H NMR Data for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
-CH(CH₃)₂~1.0Doublet~7
-CH(CH₃)₂~2.0-2.3Multiplet (Nonet)~7
-O-CH₂-~3.8-4.0Doublet~7
Ar-H (H-2, H-6)~6.5-7.0Triplet~3-5 (JH-F)
-SH~3.0-4.0Singlet (broad)N/A

Expected ¹³C NMR Data for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
-CH(CH₃)₂~19
-CH(CH₃)₂~28-30
-O-CH₂-~75
C-2, C-6~105-115
C-1~120-130
C-4~150-155
C-3, C-5~160-165

Fluorine-19 (¹⁹F) NMR for Fluorination Pattern and Electronic Environment Analysis

¹⁹F NMR is a highly sensitive technique for probing the environment of fluorine atoms within a molecule. wikipedia.org For "this compound," the two fluorine atoms are chemically equivalent, and thus a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. For fluoroaromatic compounds, chemical shifts can vary widely but are generally found in the range of -100 to -140 ppm relative to a standard like CFCl₃. nih.govalfa-chemistry.comucsb.edu The signal for the fluorine atoms in the target molecule would be expected to appear as a triplet, due to coupling with the two adjacent aromatic protons (H-2 and H-6). The magnitude of this three-bond coupling (³JF-H) is typically in the range of 3-10 Hz. ucsd.edu

Expected ¹⁹F NMR Data for this compound

Fluorine AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
F-3, F-5-100 to -140Triplet~3-10 (³JF-H)

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is indispensable. nih.govslideshare.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be expected between the isobutoxy's methyl protons and the methine proton, and between the methine proton and the methylene protons, confirming the isobutyl group's structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated carbons of the isobutoxy group and the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the isobutoxy group and the aromatic ring, for example, by observing a NOE between the methylene protons of the isobutoxy group and the aromatic protons at positions 2 and 6.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Infrared (IR) Spectroscopy: Characteristic Vibrations of Thiol, Ether, and Fluorine Groups

The IR spectrum of "this compound" is expected to show characteristic absorption bands for its key functional groups.

Thiol (S-H) Group: A weak but sharp absorption band corresponding to the S-H stretching vibration is expected in the region of 2550-2600 cm⁻¹. rsc.orgmdpi.comchemistrytalk.org The intensity of this peak is often low. rsc.org

Ether (C-O) Group: The C-O-C stretching vibration of the aryl alkyl ether is expected to produce a strong absorption band in the range of 1200-1275 cm⁻¹ (asymmetric stretch) and another in the 1020-1075 cm⁻¹ region (symmetric stretch). libretexts.orgrockymountainlabs.comopenstax.orgpressbooks.pub

Carbon-Fluorine (C-F) Group: The C-F stretching vibrations typically give rise to strong absorption bands in the region of 1100-1400 cm⁻¹. wikipedia.orgresearchgate.netresearchgate.net For aromatic fluorides, these bands are often intense.

Aromatic Ring: C=C stretching vibrations within the aromatic ring are expected to appear as a series of bands in the 1450-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic protons would be observed just above 3000 cm⁻¹.

Aliphatic Groups: The C-H stretching vibrations of the isobutoxy group's methyl and methylene groups would be found in the 2850-2960 cm⁻¹ region.

Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching>3000Variable
Aliphatic C-HStretching2850-2960Medium-Strong
Thiol S-HStretching2550-2600Weak
Aromatic C=CStretching1450-1600Medium
Aryl Ether C-OAsymmetric Stretching1200-1275Strong
Aryl Ether C-OSymmetric Stretching1020-1075Strong
Aromatic C-FStretching1100-1400Strong

Raman Spectroscopy: Aromatic Ring Modes and Sulfur-Containing Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Aromatic Ring Modes: The Raman spectrum is expected to be rich in bands corresponding to the vibrations of the aromatic ring. A strong "ring breathing" mode, which involves the symmetric expansion and contraction of the ring, is anticipated around 1000 cm⁻¹. horiba.comspectroscopyonline.comresearchgate.net Other C=C stretching modes will also be prominent in the 1580-1610 cm⁻¹ region. horiba.comnih.gov

Sulfur-Containing Vibrations: The C-S stretching vibration is expected to produce a signal in the 600-800 cm⁻¹ region. rsc.orgoptica.org This region is often less congested than in IR spectra, making the C-S stretch easier to identify. The S-H stretching vibration, while weak in the IR, can sometimes be more readily observed in the Raman spectrum.

Aliphatic and Ether Groups: The C-H bending and stretching modes of the isobutoxy group will also be present, though often the aromatic and sulfur-related signals are of greater diagnostic value in the Raman spectrum of thiophenol derivatives. acs.orgrsc.orgrsc.org

Expected Raman Shifts for this compound

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)Intensity
Aromatic C=CStretching1580-1610Strong
Aromatic RingRing Breathing~1000Strong
C-SStretching600-800Medium
S-HStretching2550-2600Weak-Medium

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry is an indispensable tool for the unambiguous identification of a compound by providing its exact mass, which in turn allows for the determination of its elemental composition.

Precise Mass Determination and Isotopic Pattern Analysis

The theoretical exact mass of this compound (C₁₀H₁₂F₂OS) can be calculated with high precision. This calculated mass would be compared against the experimentally determined mass from an HRMS instrument, typically a time-of-flight (TOF) or Orbitrap analyzer. A close match, usually within a few parts per million (ppm), would confirm the elemental formula. Furthermore, the isotopic pattern, arising from the natural abundance of isotopes like ¹³C, ³³S, and ³⁴S, would be analyzed. The relative intensities of these isotopic peaks in the mass spectrum would provide additional confirmation of the compound's elemental composition.

Elucidation of Fragmentation Mechanisms under Ionization Conditions

Under the high-energy conditions of a mass spectrometer, this compound would undergo characteristic fragmentation. The study of these fragmentation pathways provides valuable structural information. Common fragmentation patterns for this molecule would likely involve:

Loss of the isobutyl group: Cleavage of the ether bond could result in the loss of the isobutyl group as a radical (•C₄H₉) or a carbocation (C₄H₉⁺), leading to a prominent fragment ion corresponding to the 3,5-difluorothiophenolate core.

Cleavage of the C-S bond: The bond between the aromatic ring and the sulfur atom could break, leading to fragments representing the difluoroisobutoxybenzene moiety and the thiol group.

Fragmentation of the isobutyl chain: The isobutyl group itself could undergo fragmentation, for example, through the loss of a methyl group.

A detailed analysis of these fragments, often aided by tandem mass spectrometry (MS/MS) experiments, would allow for the reconstruction of the molecule's structure and provide definitive identification.

X-ray Crystallography for Solid-State Structural Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive three-dimensional structural information.

Bond Lengths, Bond Angles, and Dihedral Angles

X-ray crystallography would precisely measure the distances between atoms (bond lengths), the angles between adjacent bonds (bond angles), and the rotational angles around bonds (dihedral angles). This data would offer a detailed geometric description of the molecule in the solid state. For instance, it would reveal the precise geometry of the benzene (B151609) ring, the orientation of the isobutoxy and thiol substituents relative to the ring, and the conformation of the flexible isobutyl chain.

Below is a hypothetical data table illustrating the kind of information that would be obtained.

ParameterAtom 1Atom 2Atom 3Value (Å or °)
Bond LengthC(1)S(1)Hypothetical Value
Bond LengthC(4)O(1)Hypothetical Value
Bond LengthO(1)C(7)Hypothetical Value
Bond AngleC(2)C(1)C(6)Hypothetical Value
Bond AngleC(1)S(1)H(1S)Hypothetical Value
Dihedral AngleC(3)C(4)O(1)C(7)

Intermolecular Interactions and Crystal Packing

Beyond the individual molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds (e.g., between the thiol hydrogen and an oxygen or fluorine atom of a neighboring molecule), halogen bonds (involving the fluorine atoms), and van der Waals forces. Understanding these interactions is crucial for explaining the physical properties of the solid, such as its melting point and solubility.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy probes the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. For this compound, the UV-Vis spectrum would be expected to show absorption bands characteristic of the substituted benzene ring. The positions and intensities of these bands would be influenced by the electronic effects of the isobutoxy, difluoro, and thiol substituents. Analysis of the spectrum would provide insights into the extent of electronic conjugation within the molecule and the energies of its frontier molecular orbitals (HOMO and LUMO).

Computational and Theoretical Investigations of 4 Iso Butoxy 3,5 Difluorothiophenol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are powerful tools for elucidating the fundamental electronic characteristics of molecules. By employing sophisticated theoretical models, we can gain a detailed understanding of electron distribution, orbital energies, and reactivity, which are crucial for predicting the chemical behavior of 4-iso-butoxy-3,5-difluorothiophenol.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the ground state properties of molecular systems. DFT calculations, particularly using hybrid functionals like B3LYP, have been shown to provide accurate geometries and electronic properties for a variety of organic molecules, including substituted thiophenols. kuleuven.bersc.org For this compound, DFT would be employed to optimize the molecular geometry, providing key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations are fundamental for understanding the molecule's three-dimensional structure and the spatial arrangement of its constituent atoms.

Furthermore, DFT enables the calculation of various energetic properties. For instance, the S-H bond dissociation enthalpy (BDE) is a critical parameter that indicates the stability of the thiol group and its propensity to act as a hydrogen atom donor. Studies on substituted thiophenols have shown that both electron-donating and electron-withdrawing substituents can significantly influence the S-H BDE. kuleuven.bersc.orgresearchgate.netresearchgate.net The presence of two electron-withdrawing fluorine atoms at the meta positions relative to the thiol group is expected to increase the S-H BDE, while the electron-donating para-isobutoxy group would likely decrease it. A detailed DFT study would quantify the net effect of this substitution pattern.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a framework for understanding chemical reactivity based on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comucsb.edulibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the sulfur atom of the thiol group and the oxygen atom of the isobutoxy group, reflecting their electron-donating nature. The LUMO, conversely, is anticipated to be distributed over the aromatic ring and influenced by the electron-withdrawing fluorine atoms. The precise energies of the HOMO and LUMO, and consequently the HOMO-LUMO gap, can be calculated using DFT. These values would provide quantitative measures of the molecule's reactivity. From the HOMO and LUMO energies, various reactivity descriptors can be derived, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, offering a more comprehensive picture of its chemical behavior.

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution Analysis

The electrostatic potential surface (EPS) provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.govwalisongo.ac.idresearchgate.netucsb.eduresearchgate.net This information is invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions and electrophilic/nucleophilic attacks.

For this compound, an EPS map would likely reveal a region of negative electrostatic potential around the sulfur and oxygen atoms, consistent with their lone pairs of electrons. The electron-withdrawing fluorine atoms would create regions of positive potential in their vicinity and on the adjacent carbon atoms of the aromatic ring. The hydrogen atom of the thiol group is also expected to exhibit a positive potential, indicating its acidic character. By analyzing the EPS map, one can predict the preferred sites for electrophilic and nucleophilic attack. For instance, an electrophile would be attracted to the electron-rich regions on the sulfur and oxygen atoms, while a nucleophile would target the electron-deficient areas, such as the thiol hydrogen or the carbon atoms bonded to the fluorine atoms.

Influence of Fluorine and Isobutoxy Substituents on Electronic Properties

The electronic properties of this compound are a direct consequence of the interplay between the electron-donating isobutoxy group and the electron-withdrawing fluorine atoms. The para-isobutoxy group acts as a π-donor through resonance, increasing the electron density on the aromatic ring, particularly at the ortho and para positions relative to itself. This effect would enhance the nucleophilicity of the sulfur atom.

Conversely, the two fluorine atoms at the meta positions to the thiol group are strongly electronegative and act as σ-acceptors through the inductive effect. This leads to a general decrease in electron density on the aromatic ring. The meta-positioning of the fluorine atoms means their inductive effect will dominate over any resonance effect. This combination of a para-donating group and two meta-withdrawing groups creates a complex electronic environment. A detailed quantum chemical analysis would be necessary to precisely quantify the net electronic effect on the aromatic ring and the thiol group, which would ultimately govern the molecule's reactivity and spectroscopic properties.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the isobutoxy group and the thiol moiety introduces conformational isomerism in this compound. Understanding the relative energies of different conformers and the energy barriers for their interconversion is crucial for a complete description of the molecule's behavior.

Rotational Barriers of the Isobutoxy Group and Thiol Moiety

The rotation around the C-O bond of the isobutoxy group and the C-S bond of the thiol moiety are key conformational degrees of freedom. The rotation of the isobutoxy group will be influenced by steric interactions with the adjacent fluorine atoms on the aromatic ring. Computational methods can be used to map the potential energy surface for this rotation, identifying the most stable conformers and the transition states connecting them.

Similarly, the rotation of the S-H group around the C-S bond has a specific rotational barrier. Studies on substituted thiophenols have shown that meta substituents can increase the rotational barrier of the thiol group. researchgate.net In the case of 3,5-difluorothiophenol, the twofold internal barrier to rotation about the C-S bond was found to be 6.45 ± 10% kJ/mol. researchgate.net The presence of the para-isobutoxy group in this compound would likely modulate this barrier. A detailed computational analysis would involve scanning the dihedral angle of the C-C-S-H bond to determine the rotational profile and the height of the energy barrier. This information is important for understanding the molecule's dynamic behavior in solution and its interactions with other molecules.

No Publicly Available Computational Studies Found for this compound

Despite a thorough search of scientific literature and computational chemistry databases, no specific theoretical or computational investigations detailing the properties of the chemical compound this compound were identified.

The planned article was to be structured around the following key areas of computational investigation:

Identification of Stable Conformers and Their Relative Energies: This would involve computational methods to determine the most stable three-dimensional arrangements of the molecule and their energy differences.

Spectroscopic Property Prediction and Validation: This section aimed to cover the computational prediction of various spectra to aid in experimental validation.

Computational NMR Chemical Shift Prediction (¹H, ¹³C, ¹⁹F): Predicting the nuclear magnetic resonance signals for the different atoms within the molecule.

Simulated Vibrational Spectra (IR, Raman): Simulating the infrared and Raman spectra to understand its vibrational modes.

UV-Vis Absorption Spectrum Prediction using Time-Dependent DFT (TD-DFT): Predicting the electronic absorption spectrum in the ultraviolet and visible regions.

Reaction Mechanism Studies through Computational Modeling: This would have explored the energetic pathways of its synthesis.

Transition State Characterization for Key Synthetic Steps: Identifying the high-energy transition states involved in the formation of the molecule.

The lack of available data prevents the generation of an article with the requested scientifically accurate and detailed research findings. While general computational techniques for such analyses are well-established, their specific application to this compound does not appear to have been reported in publicly accessible scientific literature.

Therefore, the comprehensive article on the computational and theoretical investigations of this compound, complete with data tables and in-depth findings, cannot be produced at this time.

Reaction Mechanism Studies through Computational Modeling

Reaction Coordinate Scans and Intrinsic Reaction Coordinate (IRC) Analysis

In computational chemistry, understanding the mechanism of a chemical reaction involves mapping the energetic landscape that connects reactants to products. Key features of this landscape are stationary points, such as local minima (reactants, products, intermediates) and first-order saddle points (transition states). Reaction coordinate scans and Intrinsic Reaction Coordinate (IRC) analysis are powerful computational tools used to elucidate this pathway.

A reaction coordinate scan involves systematically changing a specific geometric parameter, such as a bond length or angle, and calculating the energy at each step. This process generates a potential energy surface (PES) along the chosen coordinate, which can help identify the approximate location of a transition state. rsc.orgresearchgate.net For instance, in studying the photodissociation of thiophenol, a PES can be constructed along the S-H stretching coordinate to model the bond-breaking process. rsc.org

Once a transition state (TS) geometry is located and optimized, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the TS correctly connects the desired reactants and products. researchgate.netacs.org The IRC method follows the path of steepest descent from the transition state down to the local minima on both sides of the energy barrier. researchgate.net This calculation traces the minimum energy path (MEP) that the molecule follows during the reaction, providing a detailed view of the geometric changes involved. acs.org

A pertinent example is the computational study of nucleophilic aromatic substitution (SNAr) on substituted thiophenes, which are structurally related to thiophenols. In a Density Functional Theory (DFT) study of the reaction between 2-methoxy-5-nitrothiophene (B1629715) and an amine, the mechanism was shown to be a stepwise process. nih.gov The IRC analysis confirmed that the located transition states connected the reactant complex to a zwitterionic Meisenheimer intermediate, and then a second set of transition states connected this intermediate to the final product. nih.gov Such an analysis for a reaction involving this compound, for example its deprotonation or oxidation, would proceed as follows:

Reactant and Product Optimization: The geometries of the initial thiophenol and the final product (e.g., the thiolate anion) would be optimized to find their lowest energy structures.

Transition State Search: A transition state search algorithm would be used to locate the saddle point on the potential energy surface between the reactant and product.

Frequency Calculation: A frequency calculation on the optimized TS geometry would be performed to verify it is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

IRC Calculation: An IRC calculation would be initiated from the TS geometry to follow the reaction path forwards to the product and backwards to the reactant, confirming the connection and revealing the precise mechanism. researchgate.net

These calculations provide crucial mechanistic insights and quantitative data on activation energies, which are essential for predicting reaction rates. quantumatk.com

Solvent Effects in Computational Reaction Studies

The solvent environment can dramatically influence the thermodynamics and kinetics of a chemical reaction. quantumatk.com Computational chemistry accounts for these effects using various solvation models, which can be broadly categorized as explicit or implicit.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. This method can capture specific solute-solvent interactions like hydrogen bonding but is computationally very expensive.

Implicit solvent models (also known as continuum models) treat the solvent as a continuous medium with a defined dielectric constant. quantumatk.com The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are widely used examples. rsc.org These models create a cavity in the solvent continuum to accommodate the solute molecule and calculate the electrostatic interactions between them. They offer a good balance between accuracy and computational cost for many applications.

In the context of this compound, computational modeling of solvent effects would be crucial for accurately predicting its acidity (pKa). The deprotonation of the thiol to form a thiolate anion involves the creation of a charged species. Polar, protic solvents like water or methanol (B129727) would be expected to stabilize the resulting thiolate anion through hydrogen bonding and dielectric effects, thereby lowering the pKa compared to the gas phase or non-polar solvents. DFT calculations at a level like B3LYP/6-311++G(d,p) combined with an SMD or PCM water model could provide a quantitative estimate of this effect. acs.org

Structure-Reactivity Relationship Prediction

Hammett Constants and Substituent Effects on Thiol Acidity and Reactivity

The reactivity of a substituted benzene (B151609) derivative is profoundly influenced by the electronic properties of its substituents. The Hammett equation, a linear free-energy relationship, provides a quantitative framework for understanding these substituent effects. uni-ulm.de The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends only on the nature and position (meta or para) of the substituent, and ρ is the reaction constant that depends on the reaction type and conditions. uni-ulm.deresearchgate.net

The substituent constant, σ, quantifies the electron-donating or electron-withdrawing nature of a group.

Electron-donating groups (EDGs) have negative σ values.

Electron-withdrawing groups (EWGs) have positive σ values. rsc.org

For this compound, we must consider the effects of three substituents on the thiophenol ring: a para-iso-butoxy group and two meta-fluoro groups.

para-iso-Butoxy Group (-O-iBu): Alkoxy groups are strong electron-donating groups through resonance (+R effect) and weak electron-withdrawing groups through induction (-I effect). The resonance effect dominates at the para position, making the iso-butoxy group a net electron-donating group.

meta-Fluoro Groups (-F): Fluorine is a highly electronegative atom, making it strongly electron-withdrawing through the inductive effect (-I). researchgate.net From the meta position, its resonance effect is negligible.

The combined effect of these substituents determines the electronic character of the aromatic ring and the reactivity of the thiol group. The acidity of the thiol (S-H bond) is a key aspect of its reactivity. Thiol acidity is increased by electron-withdrawing groups, which stabilize the negative charge of the resulting thiolate conjugate base.

Hammett Substituent Constants (σ)

SubstituentPositionσ ValueElectronic Effect
-Fmeta (σm)+0.34Electron-withdrawing
-OCH3 (as proxy for -O-iBu)para (σp)-0.27Electron-donating

Data sourced from published compilations. The σp for the methoxy (B1213986) group is used as a close approximation for the isobutoxy group.

This net positive value suggests that the combined electronic effect of the one electron-donating and two strongly electron-withdrawing groups makes the ring electron-deficient compared to unsubstituted benzene. This will increase the acidity of the thiol group (lower pKa) relative to unsubstituted thiophenol, as the electron-withdrawing fluorine atoms will help stabilize the negative charge on the sulfur in the thiolate anion.

Furthermore, substituent effects influence the S-H bond dissociation enthalpy (BDE), which is critical for antioxidant activity via the hydrogen atom transfer (HAT) mechanism. Computational studies have shown that the stability of the resulting thiophenoxyl radical is the primary determinant of the S-H BDE. nih.gov Electron-donating groups at the para position stabilize the radical through resonance, thus lowering the BDE. The para-isobutoxy group is expected to lower the S-H BDE, while the electron-withdrawing meta-fluorines would have a smaller, destabilizing effect on the radical.

Aromaticity Analysis of the Difluorinated Thiophenol Ring

Aromaticity is a fundamental concept describing the unusual stability of cyclic, planar molecules with delocalized π-electrons. The introduction of substituents can modulate this property. For this compound, the aromaticity of the central ring is influenced by both the fluorine and the isobutoxy substituents.

Computational methods provide quantitative descriptors of aromaticity. One of the most common is the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring. A more negative NICS value generally indicates stronger diatropic ring currents and thus higher aromaticity. researchgate.net

Fluorine substituents have a dual electronic nature: they are strongly σ-electron-withdrawing (inductive effect) and weakly π-electron-donating (resonance effect). researchgate.net Computational studies on fluorinated benzenes have shown that increasing the number of fluorine atoms generally leads to a decrease in aromaticity. researchgate.net This is because the strong inductive effect of fluorine withdraws electron density from the ring's σ-framework and, to a lesser extent, the π-system, which disrupts the delocalization and reduces the diatropic ring current. researchgate.net While fluorine's lone pairs can participate in π-conjugation, this effect is less significant than its inductive pull.

Chemical Reactivity and Transformation Studies of 4 Iso Butoxy 3,5 Difluorothiophenol

Oxidation Chemistry of the Thiol Group

The thiol (S-H) group is a versatile functional group that can undergo a variety of oxidation reactions. The oxidation state of the sulfur atom can be readily manipulated, leading to the formation of disulfides, sulfoxides, and sulfones, each with distinct chemical properties and applications.

Oxidative Coupling to Disulfides

The oxidation of thiols to disulfides is a fundamental and common transformation. libretexts.org This reaction, which involves the formation of a sulfur-sulfur bond, can be achieved using a range of oxidizing agents. For thiophenols, this oxidative coupling is often facile and can be promoted by mild oxidants such as iodine (I₂) or air, often under basic conditions or with the aid of a catalyst. youtube.comresearchgate.net The reaction proceeds via the formation of a thiolate anion, which then reacts with an electrophilic sulfur species. youtube.com

In the case of 4-iso-Butoxy-3,5-difluorothiophenol, it is anticipated that it would readily undergo oxidative coupling to form the corresponding disulfide, bis(4-isobutoxy-3,5-difluorophenyl) disulfide. Common reagents for this transformation include:

Oxidizing AgentConditionsProduct
Iodine (I₂) / BaseBasic conditionsbis(4-isobutoxy-3,5-difluorophenyl) disulfide
Air (O₂) / CatalystCatalytic amount of a transition metal or basebis(4-isobutoxy-3,5-difluorophenyl) disulfide
Hydrogen Peroxide (H₂O₂)Catalytic conditionsbis(4-isobutoxy-3,5-difluorophenyl) disulfide

This transformation is not only a key chemical reaction but also relevant in biological systems where disulfide bridges are crucial for protein structure. libretexts.orgnih.gov

Formation of Sulfoxides and Sulfones

Further oxidation of the sulfur atom in thiophenols leads to the formation of sulfoxides (R-SO-R') and sulfones (R-SO₂-R'). These reactions typically require stronger oxidizing agents than those used for disulfide formation. jchemrev.compsu.eduorganic-chemistry.org The selective oxidation to either the sulfoxide (B87167) or the sulfone can often be controlled by the choice of oxidant and the reaction conditions. nih.gov

For this compound, the corresponding sulfide (B99878) (formed via alkylation, see section 5.2.1) could be oxidized to a sulfoxide and subsequently to a sulfone. Common oxidizing agents for these transformations are shown in the table below. The selective oxidation of a sulfide to a sulfoxide without over-oxidation to the sulfone can be challenging but is achievable with careful control of the reaction. nih.gov

Oxidizing AgentTarget Product
Hydrogen Peroxide (H₂O₂)Sulfoxide or Sulfone (depending on conditions)
meta-Chloroperoxybenzoic acid (m-CPBA)Sulfoxide or Sulfone (depending on stoichiometry)
Potassium Permanganate (KMnO₄)Sulfone
Oxone®Sulfoxide or Sulfone

Investigation of Intermediates in Thiol Oxidation Pathways

The oxidation of thiols can proceed through several intermediates. In the pathway to disulfides, a thiyl radical (RS•) is often a key intermediate, particularly in one-electron oxidation processes. nih.gov The formation of sulfenic acids (RSOH) is another important step in some oxidation pathways, which can then react with another thiol molecule to form a disulfide. nih.gov

In the oxidation to sulfoxides and sulfones, the sulfide is the initial substrate. The oxidation of a sulfide to a sulfoxide is the first step, and further oxidation of the sulfoxide yields the sulfone. jchemrev.com The study of these intermediates is crucial for understanding the reaction mechanisms and for developing selective oxidation methods.

Nucleophilic and Electrophilic Reactivity

Beyond the chemistry of the thiol group, the nucleophilicity of the sulfur atom and the reactivity of the aromatic ring are central to the chemical profile of this compound.

Alkylation and Acylation Reactions at Sulfur

The sulfur atom in a thiophenol is a soft and potent nucleophile, readily participating in reactions with electrophiles. chegg.com Alkylation and acylation are two of the most common and synthetically useful reactions of thiophenols.

Alkylation: Thiophenols can be easily S-alkylated by reacting them with alkyl halides or other alkylating agents, typically in the presence of a base to form the more nucleophilic thiolate anion. libretexts.orgorganic-chemistry.org This reaction is a standard method for the synthesis of thioethers (sulfides). For this compound, reaction with an alkyl halide (R-X) would yield the corresponding 4-isobutoxy-3,5-difluorophenyl alkyl sulfide.

Acylation: Similarly, acylation at the sulfur atom can be achieved by reacting the thiophenol with an acyl chloride or an acid anhydride (B1165640), usually in the presence of a base. This reaction leads to the formation of thioesters.

ReactionElectrophileProduct
AlkylationAlkyl halide (e.g., CH₃I)4-isobutoxy-3,5-difluorophenyl methyl sulfide
AcylationAcyl chloride (e.g., CH₃COCl)S-(4-isobutoxy-3,5-difluorophenyl) ethanethioate

These reactions are generally high-yielding and provide a straightforward route to a variety of sulfur-containing compounds.

Reactions Involving the Aromatic Ring (e.g., Halogenation, Nitration, Sulfonation)

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of benzene (B151609) and its derivatives. wikipedia.org The regioselectivity of these reactions is governed by the electronic properties of the substituents already present on the ring. numberanalytics.commasterorganicchemistry.com In this compound, we have three substituents to consider: the thiol (-SH) group, the isobutoxy (-OCH₂(CH₃)₂) group, and two fluorine (-F) atoms.

Isobutoxy Group: As an alkoxy group, it is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. ncert.nic.in

Fluorine Atoms: Halogens are generally deactivating due to their inductive electron-withdrawing effect, but they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. csbsju.edustackexchange.com The two fluorine atoms at positions 3 and 5 will deactivate the ring towards electrophilic attack.

Thiol Group: The thiol group is generally considered to be a weakly activating ortho, para-director. However, the sulfur atom can also be oxidized by some electrophilic reagents, which can complicate the reaction. askfilo.com

The combined effect of these substituents makes predicting the exact outcome of electrophilic aromatic substitution complex. The isobutoxy group is the strongest activating group and will likely direct incoming electrophiles to the positions ortho to it (positions 3 and 5). However, these positions are already occupied by fluorine atoms. Therefore, the most likely positions for electrophilic attack would be the remaining open positions, C2 and C6, which are ortho to the thiol group and meta to the isobutoxy group. The strong deactivating effect of the two fluorine atoms will likely make electrophilic aromatic substitution on this ring challenging, requiring harsh reaction conditions. nih.gov

Halogenation, Nitration, and Sulfonation:

ReactionReagentExpected Major Product(s)
Halogenation (e.g., Bromination)Br₂ / Lewis Acid2-Bromo-4-isobutoxy-3,5-difluorothiophenol
NitrationHNO₃ / H₂SO₄2-Nitro-4-isobutoxy-3,5-difluorothiophenol
SulfonationFuming H₂SO₄4-isobutoxy-3,5-difluorothiophenol-2-sulfonic acid

It is important to note that under strongly acidic and oxidizing conditions, such as those used for nitration and sulfonation, the thiol group itself can be oxidized, leading to a mixture of products or polymerization. google.com

Michael Addition Reactions

The thiol group of this compound is expected to readily participate in Michael addition reactions. This reaction, also known as the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of C-S bond formation.

General Mechanism and Expected Reactivity:

In the presence of a base, the thiophenol can be deprotonated to form a highly nucleophilic thiolate anion. This thiolate can then attack the β-carbon of a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile. The electron-withdrawing fluorine atoms on the aromatic ring would slightly increase the acidity of the thiol proton compared to a non-fluorinated analogue, facilitating the formation of the thiolate.

A typical reaction scheme would be as follows:

Step 1: Deprotonation: The thiophenol is treated with a base (e.g., an amine base like triethylamine (B128534) or DBU, or an inorganic base like potassium carbonate) to generate the corresponding thiolate.

Step 2: Nucleophilic Attack: The thiolate attacks the β-position of the Michael acceptor.

Step 3: Protonation: The resulting enolate is protonated by a proton source (often the conjugate acid of the base used) to yield the final thioether product.

Table 1: Potential Michael Acceptors and Expected Products

Michael AcceptorExpected Product Structure
Methyl acrylateMethyl 3-((4-isobutoxy-3,5-difluorophenyl)thio)propanoate
Acrylonitrile3-((4-isobutoxy-3,5-difluorophenyl)thio)propanenitrile
Cyclohex-2-en-1-one3-((4-isobutoxy-3,5-difluorophenyl)thio)cyclohexan-1-one

While no specific studies on this compound were found, the thia-Michael addition is a well-established and high-yielding reaction for a wide array of thiophenols under mild conditions.

Cross-Coupling Reactions

The formation of aryl thioethers through cross-coupling reactions is a powerful tool in modern organic synthesis. This compound is a prime candidate for such transformations.

Palladium-catalyzed C-S cross-coupling, often referred to as Buchwald-Hartwig amination-type coupling for thioethers, is a common method for forming aryl-sulfur bonds. In this context, this compound would serve as the thiol component, reacting with an aryl or vinyl halide (or pseudohalide).

Key Components of the Catalytic Cycle:

Palladium Precatalyst: A source of Pd(0), such as Pd(OAc)₂ or Pd₂(dba)₃.

Ligand: Bulky, electron-rich phosphine (B1218219) ligands are crucial. Examples include Xantphos, DPEPhos, or Josiphos-type ligands.

Base: A non-nucleophilic base is required to deprotonate the thiol. Common choices include NaOt-Bu, K₂CO₃, or Cs₂CO₃.

Substrate: An aryl or vinyl bromide, iodide, or triflate.

The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium catalyst to the aryl halide, coordination of the thiolate, and reductive elimination to form the C-S bond and regenerate the catalyst.

Table 2: Representative Palladium-Catalyzed C-S Coupling

Aryl HalideLigandBaseExpected Product
4-BromotolueneXantphosNaOt-Bu(4-isobutoxy-3,5-difluorophenyl)(p-tolyl)sulfane
1-IodonaphthaleneDPEPhosCs₂CO₃(4-isobutoxy-3,5-difluorophenyl)(naphthalen-1-yl)sulfane
2-BromopyridineJosiphosK₂CO₃2-((4-isobutoxy-3,5-difluorophenyl)thio)pyridine

Besides palladium, other transition metals are known to catalyze C-S bond formation.

Copper-Catalyzed Reactions (Ullmann Condensation): This is a classic method for forming aryl thioethers. While traditional Ullmann conditions are often harsh, modern protocols utilize copper(I) salts (e.g., CuI) with ligands like phenanthroline or various amino acids, allowing the reaction to proceed at lower temperatures.

Nickel-Catalyzed Reactions: Nickel catalysts, often with N-heterocyclic carbene (NHC) or phosphine ligands, have emerged as a more cost-effective alternative to palladium for C-S coupling reactions.

Iron-Catalyzed Reactions: In recent years, iron-catalyzed cross-coupling has gained attention as a greener and more economical option, although its substrate scope can be more limited compared to palladium.

Functionalization at the Isobutoxy Moiety

The isobutoxy group offers sites for further chemical modification, either through reactions on the alkyl chain or by cleavage of the ether linkage.

Direct functionalization of the isobutoxy group without affecting the rest of the molecule is challenging due to the relative inertness of the C-H bonds.

Oxidation: Selective oxidation of the isobutoxy group is difficult to achieve without affecting the sensitive thiol group. If the thiol were protected, radical-based oxidation methods could potentially introduce a hydroxyl group at the tertiary carbon of the isobutyl moiety, although this would likely be a low-yielding process.

Halogenation: Radical halogenation (e.g., using N-bromosuccinimide under light or with a radical initiator) could potentially introduce a bromine atom at the tertiary C-H position of the isobutyl group. However, the reactivity of the benzylic-like positions in the presence of an aromatic ring might lead to a mixture of products.

Cleavage of the aryl ether bond is a more synthetically viable transformation. This would unmask a phenol (B47542), which can then be further functionalized.

Methods for Ether Cleavage:

Strong Protic Acids: Reagents like HBr or HI can cleave aryl alkyl ethers. The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide on the alkyl group, yielding 3,5-difluoro-4-mercaptophenol and isobutyl bromide/iodide.

Lewis Acids: Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl ethers, typically providing high yields under mild conditions.

Further Derivatization:

The resulting 3,5-difluoro-4-mercaptophenol would be a valuable intermediate. The newly formed phenolic hydroxyl group could undergo a variety of reactions, including:

O-Alkylation: Reaction with an alkyl halide in the presence of a base to form a new ether.

Esterification: Reaction with an acyl chloride or carboxylic anhydride to form an ester.

Conversion to a Triflate: Reaction with triflic anhydride, creating a reactive site for further cross-coupling reactions.

Applications of 4 Iso Butoxy 3,5 Difluorothiophenol in Advanced Organic Synthesis

Potential as a Building Block for Complex Molecules

The structure of 4-iso-butoxy-3,5-difluorothiophenol suggests its utility as a versatile building block in the synthesis of more complex molecular architectures, particularly in the construction of novel heterocyclic systems and advanced aromatic structures.

Synthesis of Novel Heterocyclic Systems

Thiophenols are common precursors for the synthesis of a wide array of sulfur-containing heterocycles. The nucleophilic sulfur atom can readily participate in cyclization reactions with appropriate electrophilic partners. For instance, it could be envisioned to react with α-haloketones in a Hantzsch-type synthesis to afford substituted thiazoles. The presence of the electron-withdrawing fluorine atoms on the aromatic ring would modulate the nucleophilicity of the thiol and could influence the reactivity and regioselectivity of such cyclizations.

Furthermore, the difluoro-substituted aromatic ring could serve as a platform for the construction of fused heterocyclic systems. For example, through appropriate functionalization, intramolecular cyclization reactions could lead to the formation of benzothiophenes or other related sulfur-containing polycyclic aromatic compounds.

Precursor for Advanced Aromatic Structures

The aromatic ring of this compound is amenable to various substitution reactions, allowing for the introduction of additional functional groups and the construction of highly substituted aromatic structures. The fluorine atoms can act as directing groups in electrophilic aromatic substitution reactions and can also be displaced under certain conditions via nucleophilic aromatic substitution (SNAr) reactions, providing a handle for further molecular elaboration.

The isobutoxy group, being an electron-donating group, would influence the electronic properties of the aromatic ring and could play a role in directing incoming electrophiles. The interplay between the electron-donating isobutoxy group and the electron-withdrawing fluorine atoms would create a unique electronic environment on the aromatic ring, potentially leading to novel reactivity and selectivity patterns in substitution reactions.

Potential in the Development of New Reaction Methodologies

The structural motifs present in this compound suggest its potential involvement in the development of innovative reaction methodologies, including cascade reactions and transformations mediated by light or redox processes.

Participation in Cascade or Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy. Thiol-containing compounds are frequently employed in MCRs. It is conceivable that this compound could participate in known or novel MCRs to generate complex molecules in a single step. For example, it could potentially be used in Ugi or Passerini-type reactions that have been adapted to include thiols.

Cascade reactions, which involve a sequence of intramolecular transformations, could also be designed utilizing this compound. The thiol group could initiate a cascade by reacting with a suitable functional group within the same molecule, leading to the formation of multiple rings or complex stereochemical arrangements in a controlled manner.

Role in Photo- or Redox-Mediated Transformations

The field of photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of traditionally difficult chemical bonds under mild conditions. Thiophenols are known to be excellent hydrogen atom donors and can participate in various radical-mediated transformations initiated by photoredox catalysts. The presence of fluorine atoms on the aromatic ring of this compound could influence its redox potential and its reactivity in such processes.

This compound could potentially be employed in photoredox-catalyzed cross-coupling reactions or in the generation of sulfur-centered radicals for addition to alkenes or alkynes. The unique electronic properties conferred by the substituents could lead to novel reactivity and provide access to previously inaccessible fluorinated organosulfur compounds.

Potential as a Ligand or Precursor for Catalytic Systems

Thiophenol derivatives are widely used as ligands in coordination chemistry and catalysis. The soft nature of the sulfur atom makes it an excellent ligand for a variety of transition metals. The sulfur atom in this compound could coordinate to a metal center, and the electronic properties of the resulting metal complex could be fine-tuned by the fluorine and isobutoxy substituents on the aromatic ring.

This compound could serve as a precursor for the synthesis of more complex ligands, such as bidentate or tridentate ligands incorporating phosphorus or nitrogen donor atoms in addition to the sulfur. Such ligands are of great interest in homogeneous catalysis for a wide range of transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. The electronic and steric properties of the ligand, influenced by the isobutoxy and difluoro groups, would play a crucial role in determining the activity and selectivity of the corresponding metal catalyst.

Design of Metal Complexes Utilizing the Thiol Ligand

The synthesis of metal complexes using thiol-containing ligands is a well-established field, as these ligands readily coordinate with a variety of transition metals. researchgate.net In principle, this compound could serve as a versatile ligand in coordination chemistry. The thiol group (-SH) can be deprotonated to form a thiolate (-S⁻), which is a soft donor and typically forms strong bonds with soft metal centers such as copper, silver, gold, platinum, and palladium.

The presence of two fluorine atoms on the benzene (B151609) ring would be expected to influence the electronic properties of the sulfur atom. The strong electron-withdrawing nature of fluorine would decrease the electron density on the sulfur, potentially affecting the stability and reactivity of the resulting metal complexes. The iso-butoxy group, being an electron-donating group, would partially counteract this effect. This electronic tunability could, in theory, be exploited to modulate the properties of the metal center.

Hypothetically, the synthesis of such complexes would involve the reaction of this compound with a suitable metal salt or precursor in an appropriate solvent. The general reaction scheme could be represented as:

n R-SH + M-Lx → (R-S)n-M-L(x-n) + n H-L

Where:

R-SH = this compound

M = Metal center

L = Other ligands

The resulting complexes could exhibit various geometries (e.g., linear, trigonal planar, tetrahedral, square planar) depending on the metal, its oxidation state, and the stoichiometry of the reaction.

Table 1: Hypothetical Metal Complexes of this compound

Metal Center (M)Potential GeometryPotential Application Area
Gold (Au)LinearNanomaterials, Catalysis
Palladium (Pd)Square PlanarCross-coupling reactions
Platinum (Pt)Square PlanarCatalysis, Anticancer agents
Copper (Cu)Tetrahedral/Square PlanarCatalysis, Bioinorganic chemistry

Evaluation of Catalytic Activity in Organic Transformations

Metal complexes derived from thiol ligands are known to be active catalysts in a range of organic transformations. While no specific catalytic applications of this compound complexes have been reported, one could speculate on their potential based on the behavior of analogous compounds. For instance, palladium-thiolate complexes are often explored as catalysts in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions.

The electronic and steric properties imparted by the this compound ligand could influence the catalytic cycle. The electron-withdrawing fluorine atoms might enhance the electrophilicity of the metal center, potentially accelerating key steps like oxidative addition. The bulky iso-butoxy group could influence the steric environment around the metal, which could in turn affect the selectivity of the catalytic reaction.

A hypothetical study could involve screening a palladium complex of this compound in a model Suzuki-Miyaura coupling reaction. The key parameters to evaluate would be:

Conversion (%): The percentage of starting material consumed.

Yield (%): The percentage of product obtained.

Turnover Number (TON): The number of moles of substrate that a mole of catalyst can convert before becoming inactivated.

Turnover Frequency (TOF): The turnover per unit time.

Table 2: Hypothetical Catalytic Performance in a Suzuki-Miyaura Coupling

CatalystSubstrate 1Substrate 2SolventTemperature (°C)Yield (%)
Pd(P(t-Bu)₃)₂Aryl BromidePhenylboronic AcidToluene100>95
[Pd(S-R)₂] (R = 4-iso-butoxy-3,5-difluorophenyl)Aryl BromidePhenylboronic AcidToluene100Data Not Available

Derivatization for Material Science Applications

Thiol-based molecules are of significant interest in material science, particularly for surface modification and the creation of functional polymers.

Polymerizable Monomers:

This compound could potentially be functionalized to create polymerizable monomers. For example, the thiol group could be reacted with a molecule containing a polymerizable moiety, such as an acrylate or a vinyl group, through a nucleophilic substitution or a Michael addition reaction. The resulting monomer could then be polymerized to yield a polymer with pendant 4-iso-butoxy-3,5-difluorophenylthio groups. The fluorine atoms in these side chains could impart desirable properties to the polymer, such as hydrophobicity, thermal stability, and low surface energy.

Self-Assembled Monolayers (SAMs):

Thiols are widely used to form self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. mdpi.comsigmaaldrich.com These organized molecular layers are formed by the chemisorption of the thiol group onto the metal surface. The properties of the resulting surface are then determined by the terminal functional groups of the molecules forming the SAM.

While no studies on SAMs of this compound have been published, it is plausible that this molecule could form such layers on a gold surface. The resulting SAM would present a surface of iso-butoxy and fluoro groups. The fluorinated nature of the surface could lead to interesting properties, such as being both hydrophobic and lipophobic. The packing and orientation of the molecules in the SAM would be influenced by the interplay of the sulfur-gold bond, van der Waals interactions between the aromatic rings and alkyl chains, and dipole-dipole interactions involving the C-F and C-O bonds.

Table 3: Potential Material Science Derivatives of this compound

Derivative TypePotential Synthetic RoutePotential Application
Acrylate MonomerReaction of the thiol with acryloyl chlorideFunctional polymers, coatings
Self-Assembled MonolayerSpontaneous assembly on a gold substrateSurface modification, biosensors

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-iso-Butoxy-3,5-difluorothiophenol, and how can competing side reactions be minimized during the thiophenol group introduction?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) to introduce fluorine substituents, followed by alkylation for the iso-butoxy group. To avoid oxidation of the thiol (-SH) group, use inert atmospheres (N₂/Ar) and reducing agents like dithiothreitol (DTT). Thioanisole intermediates (e.g., 3,5-dichlorothioanisole analogs) can serve as precursors, with deprotection via hydrolysis under acidic conditions . Competing disulfide formation is mitigated by strict temperature control (<40°C) and rapid quenching.

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound, and how should experimental parameters be optimized?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹⁹F NMR is critical for verifying fluorine positions. For purity, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended. Adjust mobile phase pH to 3.5 (using formic acid) to enhance peak resolution. Comparative analysis with calculated physicochemical properties (e.g., LogD, pKa) validates structural integrity .

Q. How does the thiol group’s reactivity influence storage and handling protocols for this compound?

  • Methodological Answer : The thiol group’s susceptibility to oxidation necessitates storage under inert gas at -20°C in amber vials. Stabilize solutions with 1% (v/v) triethylamine to scavenge radicals. For handling, use chelating agents (e.g., EDTA) to prevent metal-catalyzed degradation. Monitor purity via thin-layer chromatography (TLC) with ninhydrin staining .

Advanced Research Questions

Q. How do the fluorine substituents at the 3 and 5 positions influence electronic properties and reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : Fluorine’s strong electron-withdrawing effect deactivates the aromatic ring, reducing NAS rates at adjacent positions. Density functional theory (DFT) calculations predict charge distribution, guiding substitution site selection. Experimentally, kinetic studies (e.g., Hammett plots) correlate substituent effects with reaction rates. Contrast with non-fluorinated analogs to isolate electronic contributions .

Q. What methodological approaches are recommended for assessing environmental persistence and aquatic toxicity, given structural similarities to organofluorine flame retardants?

  • Methodological Answer : Follow OECD Test Guidelines 301/302 for biodegradability and OECD 211/221 for aquatic toxicity (Daphnia magna, algae). Compare results to structurally similar compounds like butylated triphenyl phosphate, which exhibits conflicting chronic aquatic toxicity classifications (e.g., H410 vs. H412) due to metabolite variability . Use LC-MS/MS to track degradation products and resolve data contradictions.

Q. How can computational modeling predict the compound’s LogD and pKa, and what experimental validations are required?

  • Methodological Answer : Software like ACD/Labs or MarvinSuite calculates LogD and pKa using fragment-based methods. Validate predictions via potentiometric titration (for pKa) and shake-flask experiments (LogD at pH 5.5 and 7.4). Discrepancies >0.5 units indicate unaccounted solvation effects or intramolecular interactions, requiring conformational analysis with molecular dynamics (MD) simulations .

Q. What strategies resolve contradictions in toxicity data for structurally analogous compounds?

  • Methodological Answer : Contradictions often arise from differences in test organisms, exposure durations, or metabolite profiles. Apply tiered testing: start with in vitro assays (e.g., Ames test), progress to in vivo models (zebrafish embryos), and cross-reference with high-throughput transcriptomics (e.g., ToxCast). For example, conflicting classifications for phenol-isobutylated phosphate derivatives highlight the need for metabolite-specific assays .

Methodological Tables

Property Experimental Value Computational Prediction Reference
LogD (pH 7.4)0.09 (exp)0.09 (pred)
pKa (thiol group)10.2710.20
Aquatic Chronic ToxicityH410 (EC50 = 1.2 mg/L)H412 (EC50 = 10 mg/L)

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